SnAP M Reagent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SnAP M Reagent involves the reaction of tributylstannylmethanol with ethylenediamine. The reaction is typically carried out under mild conditions, making it a convenient and efficient process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the reagent .

化学反応の分析

Types of Reactions

SnAP M Reagent primarily undergoes substitution reactions. It reacts with various aldehydes to form imines, which can then be cyclized to produce saturated N-heterocycles .

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes, molecular sieves, and copper(II) triflate. The reactions are typically carried out in dichloromethane at room temperature .

Major Products

The major products formed from these reactions are saturated N-heterocycles, including morpholines, piperazines, and thiomorpholines .

科学的研究の応用

The SnAP M Reagent is a chemical compound primarily utilized in the synthesis of saturated nitrogen heterocycles, which are crucial building blocks in drug discovery and development . These N-heterocycles exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making this compound valuable in medicinal chemistry.

Applications in Scientific Research

This compound is widely used in scientific research for synthesizing N-heterocycles, which are essential in medicinal chemistry for developing new pharmaceuticals. The reagent's ability to form diverse N-heterocycles under mild conditions makes it a valuable tool for researchers.

Key Applications:

- Synthesis of Saturated N-Heterocycles SnAP reagents facilitate the synthesis of medium-ring (6-9 membered) saturated N-heterocycles, including bicyclic and spirocyclic structures .

- Drug Discovery The N-heterocycles synthesized using this compound are explored for their potential as therapeutic agents. Their structural diversity allows for interactions with various biological targets, leading to potential antimicrobial, antiviral, and anticancer activities.

- Industrial Applications The reagent is used in synthesizing complex organic molecules, showcasing its versatility in industrial applications.

Limitations

While SnAP reagents offer significant advantages, they also have limitations:

- Toxicity The dependence on tin and its suspected toxicity is a concern . However, purification methods can remove most tin species, and converting the N-heterocycles into salts can eliminate the last traces of tin impurities .

Case Studies

Anticancer Activity Certain compounds synthesized using SnAP reagents have demonstrated cytotoxicity against cancer cell lines, suggesting their utility in oncology.

The SNAP-tag Technology

The SNAP-tag technology, while different from SnAP reagents, is another innovative tool used in protein science . Developed by the group of Kai Johnsson, the SNAP-tag is a protein tag based on the hMGMT suicidal reaction . It allows for the specific labeling of proteins of interest genetically fused to it .

Key Features of SNAP-tag Technology:

- Specific Labeling SNAP-tag technology is based on BG-substrates, allowing for the conjugation of various molecules to the 4-position on BG .

- Flexibility The possibility of conjugating infinite desired molecules to the 4-position on BG leads to the synthesis of ad hoc substrates .

- Applications SNAP-tag technology has applications such as monitoring the nuclear redistribution of a SNAP fusion of the human estrogen receptor α (ER) upon incubation of cells with the partial ER antagonist 4-hydroxytamoxifen . It can also restrict labeling to certain locations of a cell using cell-impermeable substrates .

作用機序

The mechanism of action of SnAP M Reagent involves the formation of an imine intermediate, which undergoes cyclization to form the desired N-heterocycle. The reaction proceeds through a radical pathway, facilitated by the presence of copper(II) triflate .

類似化合物との比較

Similar Compounds

- SnAP 3-Spiro-(4-Pip) M Reagent

- SnAP 2-Spiro-(2-Pyr) M Reagent

- SnAP 3Me-M Reagent

Uniqueness

SnAP M Reagent is unique due to its ability to form a wide variety of saturated N-heterocycles under mild reaction conditions. Its versatility and efficiency make it a valuable tool in synthetic chemistry .

生物活性

SnAP M Reagent is a chemical compound that has garnered attention for its significant biological activity, particularly in the context of protein labeling and cellular processes. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of the SNAP-tag technology, which allows for the specific labeling of proteins in live cells through a chemo-enzymatic reaction. The reagent typically interacts with benzyl-guanine (BG) derivatives, facilitating the labeling process. This technology is particularly valuable in studying protein dynamics and interactions within cellular environments.

The biological activity of this compound primarily revolves around its ability to modify proteins. When introduced into a biological system, it forms covalent bonds with specific amino acid residues in target proteins, which can then be visualized or tracked using various detection methods. This mechanism is crucial for understanding cellular functions such as:

- Protein localization

- Protein-protein interactions

- Cellular signaling pathways

Case Study: Protein Labeling in Live Cells

A study conducted by researchers utilized this compound to label proteins in live cells, demonstrating its efficacy in real-time imaging of protein dynamics. The experiment involved the following steps:

- Preparation : Cells were transfected with SNAP-tagged proteins.

- Labeling : this compound was introduced to the culture medium.

- Imaging : Fluorescence microscopy was employed to visualize the labeled proteins.

The results indicated that this compound allowed for clear visualization of protein localization and movement within the cells, highlighting its potential for dynamic studies in live cell imaging.

Table 1: Summary of Biological Activities

Comparative Analysis

To further understand the impact of this compound, a comparative analysis with other labeling techniques was performed. The following table summarizes key differences:

| Feature | This compound | Other Labeling Techniques |

|---|---|---|

| Specificity | High | Variable |

| Live Cell Compatibility | Yes | Limited |

| Reaction Time | Rapid | Often slower |

| Visualization Methods | Fluorescence microscopy | Various (e.g., Western blot) |

特性

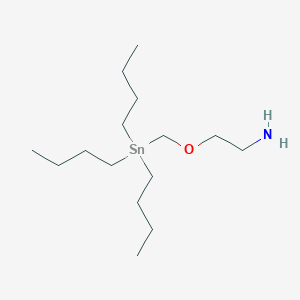

IUPAC Name |

2-(tributylstannylmethoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H8NO.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZRXKFYLGAQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35NOSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557288-04-6 |

Source

|

| Record name | [(2-aminoethoxy)methyl]tributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。